molecular formula C16H12N6O2S B2877229 3-(((6-(Thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamoyl)pyridine 1-oxide CAS No. 1903684-07-0

3-(((6-(Thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamoyl)pyridine 1-oxide

Cat. No. B2877229
CAS RN: 1903684-07-0
M. Wt: 352.37
InChI Key: YRNUOXBRVIRUGN-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound includes a thiophene ring, a triazolo ring, a pyridazin ring, and a pyridine ring. Triazole compounds, which contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain, are readily capable of binding in the biological system with a variety of enzymes and receptors .

Scientific Research Applications

  • Synthesis and Biological Activity : This compound and its derivatives have been synthesized and evaluated for their biological activities. For instance, Flefel et al. (2018) synthesized novel pyridine and fused pyridine derivatives, including triazolopyridine derivatives, and assessed their antimicrobial and antioxidant activities (Flefel et al., 2018). Similarly, Prakash et al. (2011) synthesized 3-(3-aryl-1-phenyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-a]pyridines and evaluated their antimicrobial activities (Prakash et al., 2011).

  • Antimicrobial Agents : Many studies have focused on the antimicrobial potential of these compounds. For instance, Mabkhot et al. (2016) synthesized new thiophene-based heterocycles, including triazolopyridine derivatives, which exhibited significant antimicrobial properties (Mabkhot et al., 2016). Suresh et al. (2016) also synthesized and evaluated the antimicrobial activity of triazolopyridine derivatives (Suresh et al., 2016).

  • Anticancer Agents : Some derivatives have been investigated for their potential anticancer properties. Rostom et al. (2011) synthesized 3-cyano-1,4,6-trisubstituted-2(1H)-pyridinones and evaluated their anticancer activity, demonstrating moderate antitumor potential against certain tumor cell lines (Rostom et al., 2011).

  • Cardiovascular Agents : Sato et al. (1980) explored the synthesis of 1,2,4-triazolo[1,5-a]pyrimidines fused to various heterocyclic systems, including triazolopyridines, for their potential as cardiovascular agents (Sato et al., 1980).

  • Antiviral Agents : Some studies have also assessed the antiviral properties of triazolopyridine derivatives. For example, Shamroukh and Ali (2008) synthesized 6-Phenyl-[1,2,4]triazolo[4,3-b]pyridazine-3(2H)-thione and related derivatives, showing promising antiviral activity against hepatitis-A virus (Shamroukh & Ali, 2008).

properties

IUPAC Name

1-oxido-N-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]pyridin-1-ium-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N6O2S/c23-16(11-3-1-7-21(24)10-11)17-9-15-19-18-14-6-5-12(20-22(14)15)13-4-2-8-25-13/h1-8,10H,9H2,(H,17,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRNUOXBRVIRUGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C[N+](=C1)[O-])C(=O)NCC2=NN=C3N2N=C(C=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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